3-chloro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, substituted with a chloro group, a methoxyphenylmethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the benzothiophene core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group on the benzothiophene core.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.
Scientific Research Applications
3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s benzothiophene core makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: This compound shares the chloro and methoxyphenyl groups but lacks the benzothiophene and pyridinyl groups.
3-Chloro-4-methylphenyl isocyanate: This compound contains a chloro and methylphenyl group but has an isocyanate functional group instead of the carboxamide.
Uniqueness
3-Chloro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, chloro group, methoxyphenylmethyl group, and pyridinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H17ClN2O2S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-27-16-11-9-15(10-12-16)14-25(19-8-4-5-13-24-19)22(26)21-20(23)17-6-2-3-7-18(17)28-21/h2-13H,14H2,1H3 |
InChI Key |
WFZQNPPGILKUIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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